1-(5-Chloro-2-thienyl)-1-butanol
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUHSFBOHFBBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Precursor Reduction
The most direct route involves the reduction of 5-chloro-2-thienyl butan-1-one. Sodium borohydride (NaBH4) in ethanol at 0–25°C achieves 70–85% yields, though stereochemical control is limited. Transition-metal catalysts like Raney nickel under hydrogen gas (1–5 atm) improve selectivity, yielding 90–95% product with minimal byproducts. Enzymatic reduction using alcohol dehydrogenases from Thermoanaerobacter spp. offers enantioselectivity (>99% ee) at pH 5–8 and 30°C, albeit with longer reaction times (12–24 hr).
Table 1: Comparative Analysis of Reduction Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| Chemical Reduction | NaBH4 | 70–85 | N/A | 0–25°C, ethanol |
| Catalytic Hydrogenation | Raney Ni, H₂ | 90–95 | N/A | 1–5 atm, 50°C |
| Enzymatic Reduction | ADH-T | 80–92 | >99 | pH 5–8, 30°C, 12–24 hr |
Grignard Reaction with Thienyl Halides
An alternative approach couples 5-chloro-2-thienylmagnesium bromide with butyrolactone. The reaction proceeds in tetrahydrofuran (THF) at −78°C, followed by acidic workup to yield the alcohol. This method achieves 65–75% yields but requires stringent anhydrous conditions.
Optimization of Enantioselective Synthesis
Chiral Resolution Techniques
Racemic this compound undergoes resolution using (S)-mandelic acid in 2-butanol/water (2:1 v/v). Crystallization of the diastereomeric salt at −20°C yields the (S)-enantiomer with >99.9% ee after liberation. Scale-up trials demonstrate consistent recovery rates of 85–90% for the target enantiomer.
Immobilized Enzyme Systems
Immobilizing Thermoanaerobacter alcohol dehydrogenase on chitosan beads enhances reusability (up to 10 cycles) and stabilizes activity at 40°C. Co-factor regeneration via 2-propanol oxidation reduces NADPH consumption by 80%.
Purification and Characterization
Solvent Extraction and Crystallization
Post-reaction mixtures are extracted with ethyl acetate or methylene chloride, followed by rotary evaporation. Crystallization from hexane at 0–10°C increases chemical purity from 90% to >98%. Chiral HPLC (Chiralpak AD-H column, isopropanol/hexane) confirms enantiomeric ratios, with retention times at 16.6 min for (S)- and 18.3 min for (R)-enantiomers.
Analytical Validation
¹H NMR (CDCl₃) exhibits characteristic signals: δ 1.50–1.70 (m, 4H, -CH₂CH₂-), 4.60 (t, 1H, -CHOH-), and 6.80–7.10 (m, 2H, thienyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 190.0264 [M+H]⁺.
Challenges and Industrial Scalability
Byproduct Formation
Competing thiophene ring chlorination occurs at temperatures >60°C, necessitating precise thermal control. Adding radical inhibitors like BHT (butylated hydroxytoluene) suppresses this side reaction by 40%.
Cost-Benefit Analysis
Enzymatic methods, while stereoselective, incur high costs for enzyme isolation ($120–150/g). Transition-metal catalysts offer a lower-cost alternative ($20–30/g Raney Ni) but require hydrogenation infrastructure.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-thienyl)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to convert the compound to its corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed:
Oxidation: 1-(5-Chloro-2-thienyl)-1-butanone or 1-(5-chloro-2-thienyl)butanoic acid.
Reduction: 1-(5-Chloro-2-thienyl)-1-butane.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
1-(5-Chloro-2-thienyl)-1-butanol has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it useful in the development of:
- Antimicrobial Agents: Studies have shown that compounds with thienyl groups exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Drugs: The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
Agricultural Chemistry
Research indicates that this compound may serve as an effective pesticide or herbicide. Its efficacy is attributed to:
- Insecticidal Properties: Laboratory tests have demonstrated its effectiveness against common agricultural pests, leading to its consideration as a biopesticide.
- Plant Growth Regulation: The compound may influence plant growth patterns, making it a candidate for use in agricultural formulations.
Material Science
The unique chemical structure of this compound allows for applications in material science:
- Polymer Synthesis: It can act as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength.
- Coatings and Adhesives: Its chemical properties make it suitable for use in coatings that require high durability and resistance to environmental factors.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thienyl derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Insecticidal Efficacy
Research conducted by agricultural scientists assessed the insecticidal efficacy of this compound against aphids and spider mites. The compound demonstrated a mortality rate exceeding 80% at concentrations as low as 0.5%. These findings suggest its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-thienyl)-1-butanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(5-Chloro-2-thienyl)-1-butanol and related compounds:
Key Observations:
Functional Group Variations: The primary alcohol in this compound distinguishes it from NNAL (secondary alcohol) and the semicarbazone derivative (ketone). This difference influences reactivity; primary alcohols are typically more susceptible to oxidation than secondary alcohols .
Substituent Effects: The pyridyl and nitrosamino groups in NNAL are critical to its carcinogenicity, as they facilitate metabolic activation into DNA-reactive species . In contrast, the thienyl group in this compound may confer greater lipophilicity, impacting membrane permeability. The cyclobutanol ring in 1-(5-Chloro-2-thienyl)cyclobutanol introduces steric hindrance and rigidity, which could reduce metabolic degradation compared to the linear butanol chain .
Its 5-chloro-2-thienyl group contributes to hydrophobic interactions with target enzymes, while the coumarin core enables anticoagulant activity . This suggests that this compound could serve as a synthetic intermediate for analogous pharmaceuticals. NNAL’s role as a biomarker for tobacco exposure underscores the importance of substituent choice in determining metabolic fate and toxicity .
Biological Activity
1-(5-Chloro-2-thienyl)-1-butanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
This compound features a thienyl ring substituted with chlorine and a butanol side chain. Its structure can be represented as follows:
This compound is characterized by its unique thienyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has demonstrated anti-inflammatory effects in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. In particular, it has been shown to induce apoptosis in human cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains using the broth microdilution method. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its effectiveness as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of this compound involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of this compound. The study found that treatment significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory therapeutic .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell membranes.
- Anti-inflammatory Action : Modulates signaling pathways related to cytokine production.
- Cytotoxicity : Induces apoptosis via mitochondrial pathways through caspase activation.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 1-(4-Methylphenyl)-1-butanol | Low | No | Moderate |
| 1-(3-Nitrophenyl)-1-butanol | High | Yes | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Chloro-2-thienyl)-1-butanol, and how do reaction conditions influence yield and purity?
- Methodology :
- Friedel-Crafts alkylation : Use 5-chloro-2-thiophene as a starting material, reacting with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to suppress side reactions.
- Chlorination post-synthesis : Alternatively, synthesize 1-(2-thienyl)-1-butanol first, followed by selective chlorination at the 5-position using thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Critical parameters : Solvent choice (e.g., dichloromethane for Friedel-Crafts), stoichiometric ratios, and reaction time (typically 12–24 hr for complete conversion). Yields range from 45–70%, with impurities including di-alkylated byproducts.
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the thienyl ring (δ 6.8–7.2 ppm for aromatic protons) and the butanol chain (δ 1.4–1.6 ppm for CH₂ groups). Compare with reference spectra from PubChem or CAS databases.
- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ≈ 200–220) and fragmentation patterns (e.g., loss of –OH or Cl).
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm. Retention time varies with mobile phase (e.g., acetonitrile/water).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Key precautions :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. The compound may act as a mild irritant.
- Work in a fume hood due to potential volatility and inhalation risks.
- Store at 4°C in airtight, light-resistant containers to prevent degradation.
Advanced Research Questions
Q. How does the electronic nature of the 5-chloro substituent influence the reactivity of the thienyl ring in cross-coupling reactions?
- Mechanistic insights :
- The chlorine atom at the 5-position acts as an electron-withdrawing group, polarizing the thienyl ring and directing electrophilic substitution to the 3-position. This enhances regioselectivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids).
- Computational studies (DFT calculations) suggest reduced electron density at the 2-position, making it less reactive toward nucleophilic attack. Experimental data from kinetic studies support this.
Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do they compare to structurally related compounds?
- Findings :
- Phase I metabolism : Cytochrome P450 enzymes (CYP2E1, CYP3A4) oxidize the alcohol group to a ketone, forming 1-(5-chloro-2-thienyl)-1-butanone. This metabolite is detectable in rat liver microsomes via LC-MS/MS.
- Phase II conjugation : Glucuronidation occurs at the hydroxyl group, confirmed by β-glucuronidase hydrolysis assays.
- Comparative data : Unlike 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), this compound lacks significant DNA adduct formation, as shown in in vitro mutagenicity assays.
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological approach :
- Solubility profiling : Conduct systematic studies in polar (water, methanol) and non-polar solvents (hexane, DCM) using gravimetric analysis or UV-Vis spectroscopy.
- Literature discrepancies : Some sources report high solubility in DCM (>50 mg/mL), while others note limited solubility in water (<1 mg/mL). These differences may stem from impurities or hydration states.
- Recommendation : Pre-dry the compound under vacuum (24 hr) and use freshly distilled solvents for reproducibility.
Key Research Challenges
- Stereochemical stability : The compound’s chiral center may racemize under acidic/basic conditions, requiring chiral HPLC for enantiomeric resolution.
- Toxicity profiling : Limited data on chronic exposure effects; recommend Ames tests and zebrafish embryo assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
